N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide
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Overview
Description
N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dichlorophenyl group, a carbamoylmethyl group, and a triazinyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Dichlorophenyl Carbamoyl Intermediate: This step involves the reaction of 2,5-dichloroaniline with chloroformate to form the dichlorophenyl carbamoyl intermediate.
Sulfanylation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Cyclization: The resulting compound undergoes cyclization to form the triazinyl ring.
Final Coupling: The triazinyl compound is then coupled with 4-methylphenyl propanamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazinyl ring can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
- N-(3,5-Dichlorophenyl)-2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Uniqueness
N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H19Cl2N5O3S |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]-4-methylphenyl]propanamide |
InChI |
InChI=1S/C21H19Cl2N5O3S/c1-3-17(29)24-15-7-4-11(2)8-13(15)19-20(31)26-21(28-27-19)32-10-18(30)25-16-9-12(22)5-6-14(16)23/h4-9H,3,10H2,1-2H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
ZFKDFTWMMZRGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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